![molecular formula C17H11NO B15066746 Dibenzo[f,h]quinolin-7-ol CAS No. 5328-26-7](/img/structure/B15066746.png)
Dibenzo[f,h]quinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[f,h]quinolin-7-ol is a heterocyclic aromatic compound characterized by a fused ring structure that includes a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[f,h]quinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles. This method allows for a wide variation of substituents, making it possible to prepare a systematic series of compounds . Another approach involves the use of molten urea as both a solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used for laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[f,h]quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, guanidine, and thiourea. The reactions typically occur under reflux conditions in solvents such as pyridine .
Major Products
The major products formed from these reactions include various substituted dibenzoquinolines and anthraquinone derivatives .
Aplicaciones Científicas De Investigación
Dibenzo[f,h]quinolin-7-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Dibenzo[f,h]quinolin-7-ol involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting its function and leading to cell toxicity. Additionally, its ability to inhibit cholinesterases and amyloid beta aggregation involves binding to specific active sites on these proteins, thereby preventing their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[de,h]quinolin-7-one: This compound shares a similar core structure but differs in the presence of a ketone group instead of a hydroxyl group.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Uniqueness
Dibenzo[f,h]quinolin-7-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent.
Propiedades
Número CAS |
5328-26-7 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
phenanthro[9,10-b]pyridin-7-ol |
InChI |
InChI=1S/C17H11NO/c19-11-7-8-13-15-6-3-9-18-17(15)14-5-2-1-4-12(14)16(13)10-11/h1-10,19H |
Clave InChI |
VYEUJEAFNLIZNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)C4=C2N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


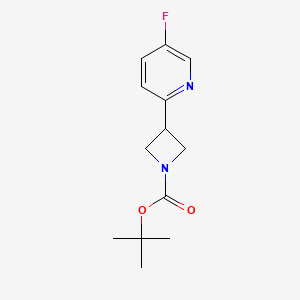

![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
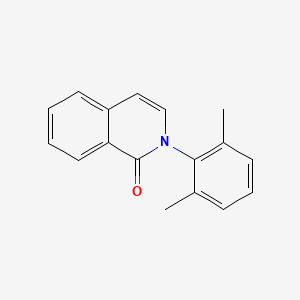
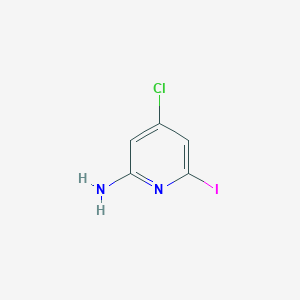
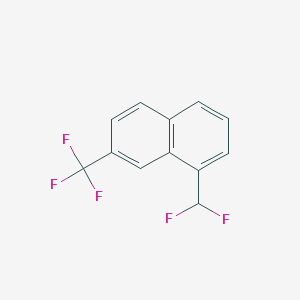
![1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one](/img/structure/B15066738.png)

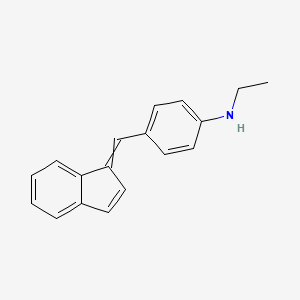
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
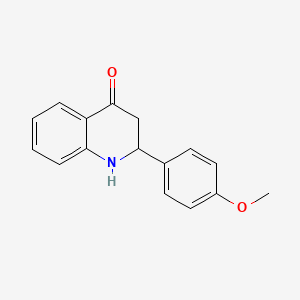
![7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one](/img/structure/B15066768.png)
![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15066771.png)
